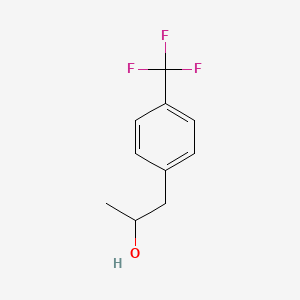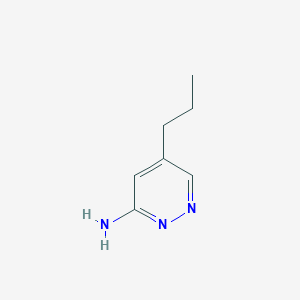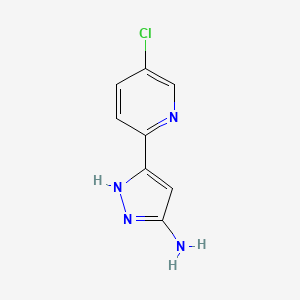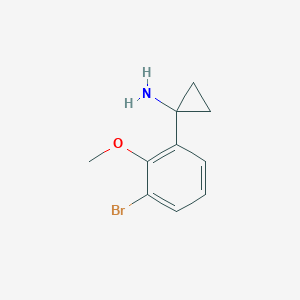
2-(3-Chloro-2-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of both chlorine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-fluorophenyl)piperidine typically involves the reaction of 3-chloro-2-fluoroaniline with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the amine group of piperidine displaces a leaving group on the aromatic ring of 3-chloro-2-fluoroaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chloro-2-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives by removing halogen atoms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall pharmacological activity.
Comparación Con Compuestos Similares
- 2-(3-Fluorophenyl)piperidine
- 2-(3-Chlorophenyl)piperidine
- 2-(4-Chloro-2-fluorophenyl)piperidine
Comparison: 2-(3-Chloro-2-fluorophenyl)piperidine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance the compound’s chemical stability and reactivity compared to its mono-substituted counterparts. Additionally, the specific positioning of these substituents can influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13ClFN |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
2-(3-chloro-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |
Clave InChI |
RZWUZBWYQUKDAM-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)







